2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-8-9-15(10-13(12)2)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIKUBGRRZSOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Benzoic Acid Hydrazide
Benzoic acid hydrazide is treated with carbon disulfide (CS₂) in alkaline ethanol to form potassium dithiocarbazinate. Subsequent cyclization with hydrazine hydrate under reflux yields 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Scheme 1).
Reaction Conditions :
- Step 1 : Benzoic acid hydrazide + CS₂ in ethanol/KOH, 4–6 hours, room temperature.
- Step 2 : Cyclization with hydrazine hydrate, reflux for 3 hours.
Characterization :
- IR : N–H stretch (3276–3293 cm⁻¹), C=O (1679–1694 cm⁻¹).
- ¹H-NMR : Cyclohexyl protons (0.84–1.68 ppm), aromatic protons (7.2–7.8 ppm).
Preparation of 2-Chloro-N-(3,4-dimethylphenyl)acetamide
The acetamide component is synthesized via nucleophilic substitution.
Reaction of Chloroacetyl Chloride with 3,4-Dimethylaniline
Chloroacetyl chloride reacts with 3,4-dimethylaniline in the presence of triethylamine (Et₃N) to form 2-chloro-N-(3,4-dimethylphenyl)acetamide (Scheme 2).
Reaction Conditions :
- Chloroacetyl chloride (1.1 eq) + 3,4-dimethylaniline (1 eq) in dry dichloromethane (DCM).
- Et₃N (1.5 eq) as base, 0°C to room temperature, 2–4 hours.
Characterization :
- IR : C=O stretch (1688 cm⁻¹), C–Cl (744 cm⁻¹).
- ¹³C-NMR : Carbonyl carbon at 167 ppm, methyl groups at 20.5 and 21.2 ppm.
Coupling of Triazole-Thiol with Chloroacetamide
The final step involves nucleophilic displacement of chloride by the triazole-thiolate.
Thioether Formation in Dimethylformamide (DMF)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol reacts with 2-chloro-N-(3,4-dimethylphenyl)acetamide in DMF using potassium carbonate (K₂CO₃) as a base (Scheme 3).
Reaction Conditions :
- Equimolar reactants in anhydrous DMF.
- K₂CO₃ (2 eq), 80–90°C, 6–8 hours under nitrogen.
Optimization Notes :
- Excess K₂CO₃ improves thiolate nucleophilicity.
- Purification via column chromatography (hexane:ethyl acetate, 3:1).
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A modified approach combines triazole formation and acetamide coupling in a single pot, reducing isolation steps:
- Triazole synthesis : As in Section 1.1.
- In situ chloroacetamide addition : Directly introduce 2-chloro-N-(3,4-dimethylphenyl)acetamide after cyclization.
Yield : 60–70%.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the coupling step, enhancing yield to 85%.
Analytical Data and Validation
Table 1: Spectral Data for Key Intermediates and Final Product
Table 2: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Classical stepwise | DMF, K₂CO₃, 8h, 80°C | 75 | 98.5 | |
| One-pot sequential | Ethanol, NaOH, 12h, reflux | 65 | 97.0 | |
| Microwave-assisted | DMF, MW, 30min, 150°C | 85 | 99.2 |
Challenges and Practical Considerations
- Purification : The final product often requires recrystallization from ethanol or acetonitrile to achieve >98% purity.
- Byproduct Management : Unreacted piperazine derivatives (if used) are removed via acidification and filtration.
- Scale-Up : Industrial protocols favor DMF for its solvation capacity, though ethanol is preferred for environmental safety.
Chemical Reactions Analysis
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the triazole ring can be modified.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but often involve modifications to the triazole ring or the acetamide moiety .
Scientific Research Applications
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity . This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or growth inhibition . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide include other 1,2,4-triazole derivatives such as fluconazole, voriconazole, and itraconazole . These compounds also exhibit antimicrobial and antifungal activities but differ in their specific structures and mechanisms of action . The uniqueness of this compound lies in its specific substitution pattern on the triazole ring and the presence of the dimethylphenylacetamide moiety, which may contribute to its distinct biological activities .
Biological Activity
The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C19H21N5OS
- Molecular Weight : 367.47 g/mol
- CAS Number : 874783-06-9
The compound features a triazole ring that is critical for its biological activity and is often modified to enhance efficacy against various biological targets.
Synthesis
The synthesis typically involves the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with an appropriate acetamide derivative under controlled conditions. Techniques such as ultrasound-assisted synthesis have been employed to improve yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- In vitro Studies : The compound demonstrated significant anti-proliferative activity against human liver cancer cells (HepG2). The IC50 values for related compounds ranged from 12.5 µg/mL to 28.399 µg/mL, indicating a promising therapeutic index .
- Structure–Activity Relationship (SAR) : Modifications in the phenyl substituents were found to influence the potency of these compounds. Electron-donating groups at specific positions enhanced activity, while electron-withdrawing groups reduced it .
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes and pathways crucial for cancer cell survival:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could contribute to their anticancer effects by disrupting cellular metabolism and promoting apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
A comparative study with other triazole derivatives reveals distinct differences in biological activity based on structural variations:
| Compound Name | Structure | IC50 (µg/mL) | Activity |
|---|---|---|---|
| 2-(4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol) | Structure | 28.399 | Antifungal |
| 2-(4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol) | - | 20.19 | Anticancer |
| 2-(4-amino-5-(isobutylphenyl)-1,2,4-triazole-3-thiol) | - | 13.004 | Most potent |
This table illustrates how minor modifications can lead to significant changes in biological efficacy.
Case Studies
Several case studies have documented the effectiveness of triazole derivatives in treating various cancers:
- HepG2 Cell Line Study : A study demonstrated that derivatives similar to our compound exhibited potent anti-cancer activity with low toxicity profiles .
- Molecular Docking Studies : Molecular docking simulations suggest that these compounds effectively bind to target proteins involved in cancer progression, further validating their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution. A general approach involves refluxing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol and aqueous KOH (1:1 v/v) for 1 hour. The product is precipitated in water, filtered, and recrystallized from ethanol .
- Key Considerations : Ensure stoichiometric control of KOH to avoid side reactions. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1).
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : Confirm the presence of the triazole ring (δ 7.8–8.2 ppm for aromatic protons), acetamide carbonyl (δ 170–175 ppm in ), and thioether linkage (δ 3.5–4.0 ppm for SCH) .
- Mass Spectrometry : Validate molecular weight using ESI-MS, expecting [M+H] at m/z 395.1 (CHNOS) .
Q. What preliminary biological screening assays are suitable for this compound?
- Anti-exudative Activity : Use a carrageenan-induced paw edema model in rats at 10 mg/kg, with diclofenac sodium (8 mg/kg) as a reference. Measure edema reduction over 4 hours .
- Antimicrobial Screening : Employ agar diffusion against S. aureus and C. albicans at 100 µg/mL, comparing zones of inhibition to fluconazole/ampicillin .
Advanced Research Questions
Q. How do structural modifications (e.g., phenyl vs. dimethoxyphenyl substituents) influence bioactivity?
- SAR Insights :
- Antimicrobial Activity : 3,4-Dimethoxyphenyl analogs show enhanced activity due to increased lipophilicity and membrane penetration (MIC ~12.5 µg/mL vs. S. aureus) .
- Anti-inflammatory Potency : Substitution at the acetamide nitrogen (e.g., 3,4-dimethylphenyl vs. indazolyl) alters COX-2 selectivity. Use molecular docking (PDB: 5KIR) to predict binding .
Q. How to resolve contradictions in biological data between in vitro and in vivo models?
- Case Study : If in vitro antimicrobial activity (e.g., MIC 10 µg/mL) does not translate to in vivo efficacy:
- Possible Factors : Poor solubility (measure logP via HPLC; target logP <3) or metabolic instability (perform microsomal stability assays) .
- Mitigation : Formulate as nanoparticles (e.g., PLGA encapsulation) or pro-drugs to enhance bioavailability .
Q. What strategies optimize tablet formulation for this compound?
- Excipient Screening : Use a four-factor experimental design (e.g., lactose, starch, MCC, PVP) to assess tablet hardness, friability, and disintegration time. Wet granulation is preferred for hygroscopic compounds .
- Stability Testing : Store tablets at 25°C/60% RH for 6 months; monitor degradation via HPLC (e.g., hydrolysis of acetamide under high humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
